3-フルオロ-4-(4-ホルミルフェニル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

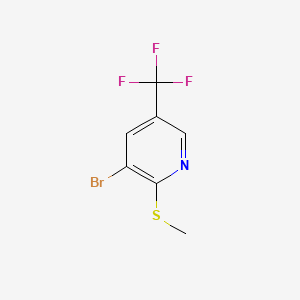

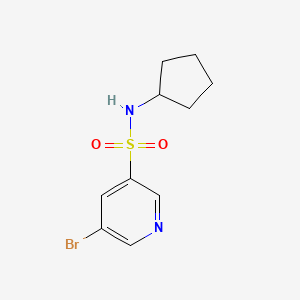

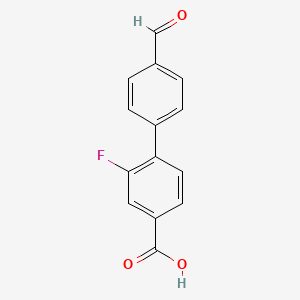

“3-Fluoro-4-(4-formylphenyl)benzoic acid” is a chemical compound with the molecular formula C14H9FO3 . It is related to 3-fluorobenzoic acid, which is the meta form of fluorobenzoic acid , and 4-formylbenzoic acid, which is an important intermediate in the synthesis of terepthalic acid .

Molecular Structure Analysis

The molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 aldehyde(s) (aromatic), and 1 hydroxyl group(s) .

科学的研究の応用

抗菌剤開発

3-フルオロ-4-(4-ホルミルフェニル)安息香酸: は、薬剤耐性菌の増殖阻害剤としての可能性について研究されています。 この化合物は、黄色ブドウ球菌とアシネトバクター・バウマニの菌株に対して有意な阻害効果を示し、最小阻害濃度は0.39 μg/mLという低値になっています . これは、抗生物質耐性感染症に効果的な新しい抗菌剤の開発における有用性を示唆しています。

がん研究

医学研究において、この化合物はがん治療薬開発での使用が示されています。 その特性により、化学療法薬の前駆体または活性成分として使用できる可能性があります.

アルツハイマー病治療

3-フルオロ-4-メトキシ安息香酸などの関連化合物は、アルツハイマー病の治療のために、リグストラジン部分を持つエステルを作成するために使用されてきました。 これは、3-フルオロ-4-(4-ホルミルフェニル)安息香酸も同様の用途に修正できる可能性を示しています .

真菌感染治療

この化合物は、真菌感染症の治療法開発に役立ちます。 その構造的特性は、ヒト細胞に影響を与えることなく真菌細胞を標的とする化合物の作成に役立つ可能性があります.

細菌感染治療

また、細菌感染症の治療法開発にも役立つことが示されています。 この化合物の薬剤耐性菌に対する有効性により、この分野におけるさらなる研究のための有望な候補となっています.

材料科学

材料科学において、3-フルオロ-4-(4-ホルミルフェニル)安息香酸は、新しい材料の合成、特に高分解能電荷密度研究の作成に使用できます .

分析化学

この化合物のユニークな構造により、分析化学で、他の物質の存在を決定するための様々な化学分析における標準または試薬として使用できます .

環境研究

Safety and Hazards

作用機序

Target of Action

It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

The presence of the formyl and carboxylic acid groups suggests that it may interact with its targets through hydrogen bonding or electrostatic interactions .

Biochemical Pathways

Benzoic acid derivatives are known to participate in a variety of biochemical processes, including signal transduction, enzyme catalysis, and cellular metabolism .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-4-(4-formylphenyl)benzoic acid . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

生化学分析

Biochemical Properties

3-Fluoro-4-(4-formylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . The nature of these interactions involves the inhibition of enzyme activity, which can lead to altered neurotransmitter levels and subsequent physiological effects. Additionally, 3-Fluoro-4-(4-formylphenyl)benzoic acid has demonstrated antioxidant properties, protecting cells from oxidative stress-induced damage .

Cellular Effects

The effects of 3-Fluoro-4-(4-formylphenyl)benzoic acid on various cell types and cellular processes are profound. This compound has been observed to inhibit the growth of gram-negative bacteria such as Escherichia coli and Salmonella enterica . Furthermore, it has shown potential in treating fungal infections caused by Candida albicans and Aspergillus fumigatus . At the cellular level, 3-Fluoro-4-(4-formylphenyl)benzoic acid influences cell signaling pathways, gene expression, and cellular metabolism. It modulates the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-4-(4-formylphenyl)benzoic acid involves its binding interactions with biomolecules. This compound binds to the active sites of enzymes such as AChE and BChE, leading to enzyme inhibition . The inhibition of these enzymes results in the accumulation of neurotransmitters, which can affect neuronal signaling and function. Additionally, 3-Fluoro-4-(4-formylphenyl)benzoic acid can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-(4-formylphenyl)benzoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 3-Fluoro-4-(4-formylphenyl)benzoic acid can maintain its biochemical activity and continue to exert its effects on cellular processes, including enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-(4-formylphenyl)benzoic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and antifungal activity . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse outcomes.

Metabolic Pathways

3-Fluoro-4-(4-formylphenyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites are influenced by the activity of enzymes such as cytochrome P450s, which play a crucial role in the biotransformation of 3-Fluoro-4-(4-formylphenyl)benzoic acid .

Transport and Distribution

The transport and distribution of 3-Fluoro-4-(4-formylphenyl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Fluoro-4-(4-formylphenyl)benzoic acid within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-(4-formylphenyl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 3-Fluoro-4-(4-formylphenyl)benzoic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

3-fluoro-4-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-13-7-11(14(17)18)5-6-12(13)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWIJMSLNUZJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688906 |

Source

|

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261969-57-6 |

Source

|

| Record name | 2-Fluoro-4'-formyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)